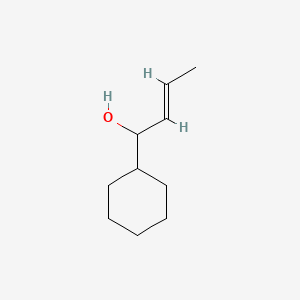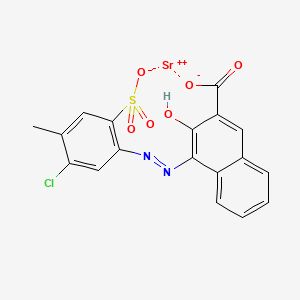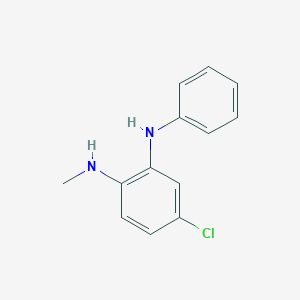![molecular formula C₂₂H₂₂D₄N₂O₄ B1144682 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 CAS No. 1246496-54-7](/img/no-structure.png)
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4” is a chemical compound with the molecular formula C22H22D4N2O4 . It is an intermediate in the synthesis of labelled L-2-Aminobutyric Acid-d1 . It is soluble in DCM and Ethyl Acetate .
Molecular Structure Analysis
The molecular weight of “1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4” is 386.48 . The exact structure can be found in the referenced sources .Physical And Chemical Properties Analysis
“1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4” appears as an off-white solid . It’s soluble in DCM and Ethyl Acetate . More specific physical and chemical properties are not available in the sources I found.Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves the reaction of two equivalents of 1-(4-methoxyphenyl)ethylamine with succinic anhydride followed by deuteration using deuterium oxide.", "Starting Materials": [ "1-(4-methoxyphenyl)ethylamine", "Succinic anhydride", "Deuterium oxide" ], "Reaction": [ "Step 1: Dissolve 1 equivalent of 1-(4-methoxyphenyl)ethylamine in a suitable solvent such as methanol or ethanol.", "Step 2: Add 1 equivalent of succinic anhydride to the reaction mixture and stir at room temperature for several hours until the reaction is complete.", "Step 3: Repeat steps 1 and 2 for the second equivalent of 1-(4-methoxyphenyl)ethylamine and succinic anhydride.", "Step 4: Combine the two reaction mixtures and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in deuterium oxide and heat at reflux for several hours to exchange the hydrogen atoms for deuterium atoms.", "Step 6: Purify the product by recrystallization or column chromatography to obtain 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4." ] } | |
Numéro CAS |
1246496-54-7 |
Nom du produit |
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 |
Formule moléculaire |
C₂₂H₂₂D₄N₂O₄ |
Poids moléculaire |
386.48 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)